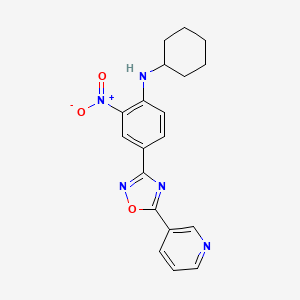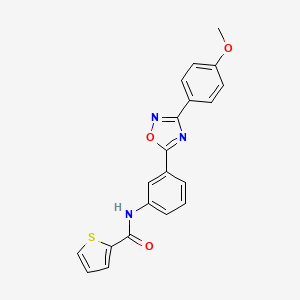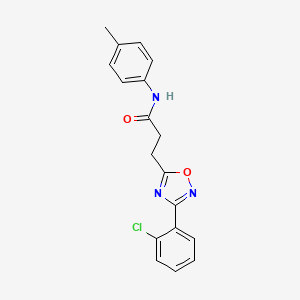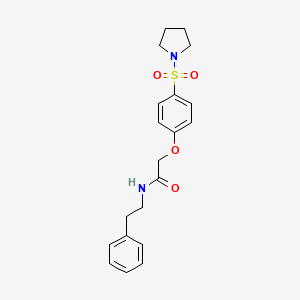
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PPSA is a synthetic compound that is used in the study of various biological processes, including inflammation and cancer.
作用机制
The mechanism of action of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in inflammation and cancer. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory and immune responses. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to inhibit the activity of AKT, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have antioxidant properties. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a high degree of specificity for its target proteins, making it a useful tool for studying specific signaling pathways. However, one limitation of using N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is its potential toxicity. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide analogs with improved specificity and reduced toxicity. Another area of interest is the study of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in combination with other drugs or therapies, to determine if it can enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its potential applications in the treatment of various diseases.
合成方法
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 2-bromoethyl phenyl ether. The resulting product is then reacted with chloroacetic acid to form the final product, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
科学研究应用
N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used in a variety of scientific research applications, including the study of inflammation and cancer. Inflammation is a complex biological process that is involved in a wide range of diseases, including arthritis, asthma, and cancer. N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for these diseases.
In addition to its anti-inflammatory properties, N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-cancer properties. Studies have shown that N-phenethyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
属性
IUPAC Name |
N-(2-phenylethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(21-13-12-17-6-2-1-3-7-17)16-26-18-8-10-19(11-9-18)27(24,25)22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFNBBNXMQGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

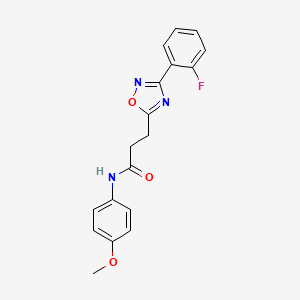
![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
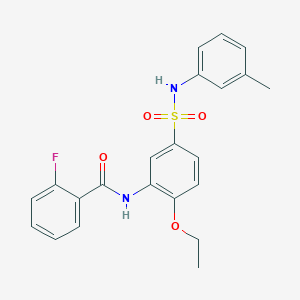
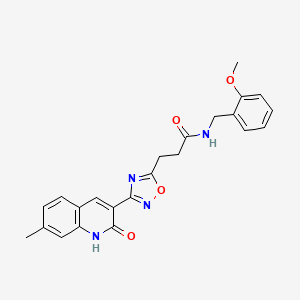
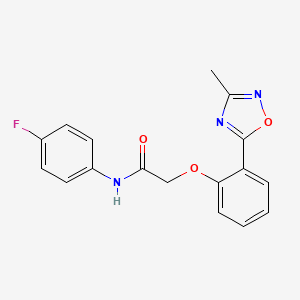
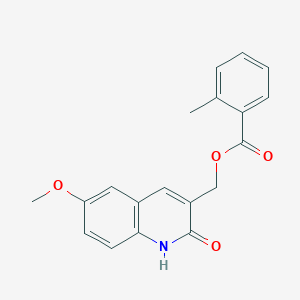
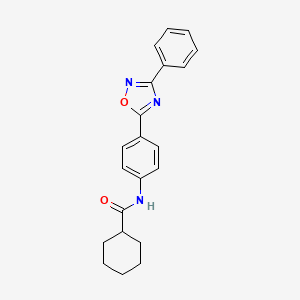
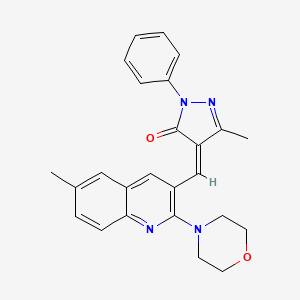
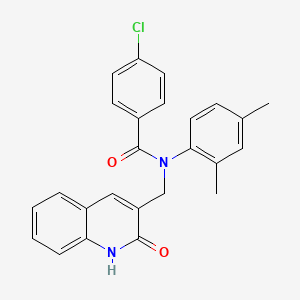
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)

